[3-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]methanamine
Overview
Description
[3-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]methanamine: is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms This particular compound has a phenyl group attached to a methanamine moiety, which is further substituted with a 5-methyl-1,2,4-triazole ring
Preparation Methods
The synthesis of [3-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]methanamine typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of 3-(5-methyl-1,2,4-triazol-3-yl)benzaldehyde with ammonia or an amine source to form the corresponding methanamine derivative. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
[3-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]methanamine: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
[3-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]methanamine: has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, triazole derivatives are studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.
Medicine: The compound is investigated for its potential therapeutic applications.
Industry: In industrial applications, the compound is used in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of [3-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]methanamine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity or modulating their function. This interaction can disrupt biological pathways, leading to the desired therapeutic effects. For example, in antimicrobial applications, the compound may inhibit the synthesis of essential biomolecules in pathogens, leading to their death.
Comparison with Similar Compounds
[3-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]methanamine: can be compared with other triazole derivatives, such as:
Fluconazole: A well-known antifungal agent with a triazole ring. It is used to treat various fungal infections.
Voriconazole: Another antifungal agent with a broader spectrum of activity compared to fluconazole.
Trazodone: An antidepressant that contains a triazole ring and is used to treat major depressive disorder.
The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
[3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-7-12-10(14-13-7)9-4-2-3-8(5-9)6-11/h2-5H,6,11H2,1H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTWOIUOLAIXNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C2=CC=CC(=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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